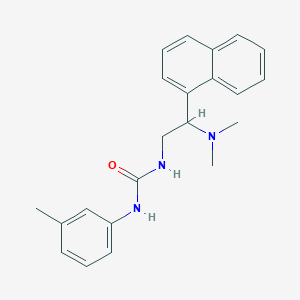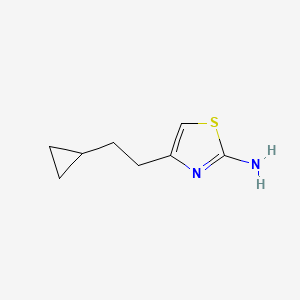
1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-3-(m-tolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-3-(m-tolyl)urea, also known as DNTB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DNTB is a urea-based derivative that has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of 1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-3-(m-tolyl)urea involves the inhibition of acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged stimulation of the postsynaptic membrane. This prolonged stimulation can lead to a range of physiological effects, including muscle spasms, convulsions, and respiratory failure.
Biochemical and Physiological Effects
1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-3-(m-tolyl)urea has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effects on acetylcholinesterase and butyrylcholinesterase, it has also been found to have potent antioxidant properties. This antioxidant activity may be due to its ability to scavenge free radicals and prevent oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-3-(m-tolyl)urea has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high degree of purity, making it suitable for use in a range of assays. However, 1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-3-(m-tolyl)urea also has some limitations. Its potent inhibitory effects on cholinesterase enzymes can make it difficult to interpret experimental results, especially in studies that involve the nervous system.
Zukünftige Richtungen
There are several future directions for research involving 1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-3-(m-tolyl)urea. One potential area of study is its use as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanisms underlying its antioxidant activity and to explore its potential use in the treatment of oxidative stress-related diseases. Finally, studies investigating the potential use of 1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-3-(m-tolyl)urea as a biosensor for the detection of cholinesterase inhibitors are also needed.
Conclusion
In conclusion, 1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-3-(m-tolyl)urea is a urea-based derivative that has gained significant attention in scientific research due to its unique properties. Its potent inhibitory effects on cholinesterase enzymes make it a valuable tool for studying the nervous system and its potential use as a therapeutic agent for neurodegenerative diseases. Further research is needed to fully understand its mechanisms of action and explore its potential use in a range of applications.
Synthesemethoden
The synthesis of 1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-3-(m-tolyl)urea involves the reaction of 2-naphthylamine and N,N-dimethylformamide dimethyl acetal in the presence of a catalyst. The resulting intermediate is then reacted with m-tolyl isocyanate to yield 1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-3-(m-tolyl)urea.
Wissenschaftliche Forschungsanwendungen
1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-3-(m-tolyl)urea has been extensively studied for its potential use in biochemical and physiological research. It has been found to have potent inhibitory effects on several enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a critical role in the nervous system.
Eigenschaften
IUPAC Name |
1-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-16-8-6-11-18(14-16)24-22(26)23-15-21(25(2)3)20-13-7-10-17-9-4-5-12-19(17)20/h4-14,21H,15H2,1-3H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKBSQSMIOIFRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC(C2=CC=CC3=CC=CC=C32)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-3-(m-tolyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclohexyl-2-(3-oxo-5-sulfanylidene-2,6-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2539876.png)
![(Z)-2-Cyano-3-(5-methylfuran-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2539877.png)
![Methyl (E)-4-oxo-4-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperazin-1-yl]but-2-enoate](/img/structure/B2539878.png)

![3-butyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2539880.png)
![Methyl 4-(4-methylphenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2539881.png)
![2-((3-methylbenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2539882.png)

![N-Methyl-N-[2-[2-methyl-3-(methylsulfinylmethyl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2539887.png)
![4-Chloro-1-naphthyl 2-[(phenylsulfonyl)anilino]acetate](/img/structure/B2539889.png)


